molecular formula C19H14ClN3 B2476372 4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 890091-48-2

4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2476372
CAS RN: 890091-48-2
M. Wt: 319.79
InChI Key: YXFXRKMVZRLEBX-UHFFFAOYSA-N
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Description

“4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic compound. It is a derivative of pyrimidine, a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR . The detailed syntheses and spectroscopic data of the synthesized compounds are often reported .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the yield, melting point, and IR spectrum of a similar compound were reported .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been used in the synthesis of various derivatives of pyrrolo[2,3-d]pyrimidines. For instance, it has been involved in reactions leading to the formation of new ring systems, such as 5-amino derivatives and various alkylation products (Kim & Santilli, 1971), (Kim & Santilli, 1969).
  • It is also a key component in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are used in various rearrangements and as precursors for triazolo derivatives (Basyouni, Hosni, & El-Bayouki, 1997).

Structural and Crystallographic Studies

  • The structure of 4-chloro-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine was determined, highlighting its potential for forming a three-dimensional network stabilized by intermolecular hydrogen bonds (Seela, Peng, Eickmeier, & Reuter, 2006).
  • The title compound has been synthesized and analyzed through X-ray crystallography, revealing its structural parameters and potential applications in various fields such as pharmacology and nonlinear optics (Shah, Jotani, & Jasinski, 2010).

Potential in Medicinal Chemistry

Miscellaneous Applications

  • It has been utilized in the synthesis of nucleoside analogues, contributing to the development of novel pharmaceutical compounds (Hinshaw, Gerster, Robins, & Townsend, 1969).
  • The compound has also been involved in the synthesis of various other derivatives, demonstrating its versatility and importance in organic synthesis (Williams & Brown, 1995).

Future Directions

The future directions for “4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine” could involve further exploration of its biological activities. For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . Therefore, these compounds can potentially be developed as therapeutic agents for various diseases .

properties

IUPAC Name

4-chloro-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3/c1-13-7-9-15(10-8-13)23-11-16(14-5-3-2-4-6-14)17-18(20)21-12-22-19(17)23/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFXRKMVZRLEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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